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Compound of Interest

Compound Name: 5-(Trifluoromethoxy)-1H-indazole

Cat. No.: B173289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties, synthesis, and potential biological significance of 5-(Trifluoromethoxy)-1H-
indazole. The information is curated for professionals in the fields of chemical research, drug

discovery, and development.

Core Compound Properties
5-(Trifluoromethoxy)-1H-indazole, identified by the CAS number 105391-76-2, is a

fluorinated heterocyclic compound. The incorporation of the trifluoromethoxy group is a key

structural feature, often utilized in medicinal chemistry to enhance metabolic stability,

membrane permeability, and binding affinity of drug candidates.

Property Value Source

Molecular Formula C₈H₅F₃N₂O [1]

Molecular Weight 202.13 g/mol [1]

CAS Number 105391-76-2 [1]
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While specific, detailed experimental protocols for the synthesis of 5-(Trifluoromethoxy)-1H-
indazole are not extensively published in peer-reviewed literature, general synthetic strategies

for substituted indazoles can be adapted. A common and effective method for the construction

of the 1H-indazole scaffold is through the cyclization of appropriately substituted hydrazones.

A plausible synthetic workflow for 5-(Trifluoromethoxy)-1H-indazole could involve the

following conceptual steps:

Starting Material:
Substituted Phenylhydrazine

Cyclization Reaction

 Reagents:
 e.g., Formic Acid

Purification

 Crude Product

Product:
5-(Trifluoromethoxy)-1H-indazole

 Purified Product
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Figure 1: Conceptual synthetic workflow for 5-(Trifluoromethoxy)-1H-indazole.

General Experimental Protocol for Indazole Synthesis (Illustrative Example):
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This protocol is a generalized representation and would require optimization for the specific

synthesis of 5-(Trifluoromethoxy)-1H-indazole.

Reaction Setup: A solution of the corresponding substituted phenylhydrazine in a suitable

solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a

reflux condenser and a magnetic stirrer.

Reagent Addition: A cyclizing agent, such as formic acid or a triethyl orthoformate, is added

to the solution.

Reaction Conditions: The reaction mixture is heated to reflux for a period determined by

reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure. The residue is then dissolved in an organic solvent

(e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate

and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude product is then purified using column chromatography on silica gel

with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization: The structure and purity of the final compound are confirmed by analytical

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Potential Biological Activity and Signaling Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives

exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and

antimicrobial effects. The presence of a trifluoromethoxy group can significantly influence the

pharmacological profile of a molecule.

While specific biological data for 5-(Trifluoromethoxy)-1H-indazole is limited in the public

domain, research on structurally related compounds provides insights into its potential

therapeutic applications. For instance, various 1H-indazole derivatives have been investigated
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as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways

implicated in diseases like cancer.

A study on 1H-indazole-3-amine derivatives, which included a compound with a 4-

trifluoromethoxy substituent at the C-5 position, demonstrated anti-proliferative activity against

Hep-G2 human liver cancer cells.[2] This suggests that 5-(Trifluoromethoxy)-1H-indazole
could be a valuable scaffold for the development of novel anti-cancer agents.

The potential mechanism of action for such compounds could involve the modulation of key

signaling pathways that control cell proliferation, apoptosis, and angiogenesis.

Potential Cellular Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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